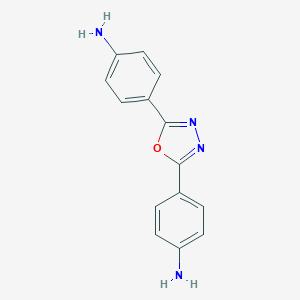

4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZXFMSIHMJQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178949 | |

| Record name | 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672099 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2425-95-8 | |

| Record name | 2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1,3,4-oxadiazole-2,5-diyl)dianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-(1,3,4-OXADIAZOLE-2,5-DIYL)DIANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9MHD9U8KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4,4'-(1,3,4-oxadiazole-2,5-diyl)dianiline, a versatile diamine monomer crucial in the development of advanced polymers with applications in thermally stable materials and electronics. This document provides a comparative analysis of the prevalent synthetic methodologies, complete with detailed experimental protocols, quantitative data, and spectroscopic characterization.

Executive Summary

Two primary synthetic routes for the preparation of this compound are discussed herein. The most common approach is a one-pot synthesis directly from 4-aminobenzoic acid. A notable alternative is a two-step method commencing with 4-nitrobenzoic acid, which involves the formation of a dinitro intermediate followed by a reduction step. While the one-pot synthesis offers expediency, the two-step method can provide a purer product, circumventing challenging impurities that can arise in the former. This guide offers the necessary data and protocols to enable researchers to select and execute the most suitable method for their specific needs.

Method 1: One-Pot Synthesis from 4-Aminobenzoic Acid

This method is widely employed due to its directness, involving the condensation of 4-aminobenzoic acid with hydrazine hydrate in the presence of a dehydrating agent, most commonly polyphosphoric acid (PPA).

Experimental Protocol

A mixture of 4-aminobenzoic acid (0.02 mol, 2.74 g), hydrazine hydrate (0.01 ml), and polyphosphoric acid (5 ml) is combined.[1] The mixture is then gently refluxed with stirring at a temperature of 100-125°C for 4 hours, during which the solution will darken to a brown color.[1] After cooling, the reaction mixture is neutralized with a 10% sodium bicarbonate solution. The resulting solid product is collected by filtration, dried, and purified by recrystallization from absolute ethanol.[1]

Caption: One-pot synthesis workflow.

Method 2: Two-Step Synthesis from 4-Nitrobenzoic Acid

This alternative route involves the initial synthesis of 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole, followed by the reduction of the nitro groups to amines. This approach can lead to a final product with higher purity, as it avoids some of the impurities that can be difficult to remove in the one-pot synthesis.[2]

Experimental Protocol

Step 1: Synthesis of 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole

A mixture of 4-nitrobenzoic acid and hydrazine sulfate is cyclized in the presence of a dehydrating agent such as a mixture of phosphoric acid and phosphorus pentoxide.

Step 2: Reduction to this compound

To a solution of 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole in a solvent mixture of N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) (1:2 v/v), 5% palladium on carbon is added as a catalyst.[2] The reaction mixture is subjected to hydrogenation. Following the reaction, the catalyst is removed by filtration through diatomaceous earth. The final product is obtained after removal of the solvent.[2] An alternative reduction can be performed using zinc powder and calcium chloride.

Caption: Two-step synthesis workflow.

Quantitative Data Summary

The following table summarizes the quantitative data reported for the synthesis of this compound.

| Method | Starting Material | Reagents | Reaction Conditions | Yield | Melting Point (°C) | Reference |

| One-Pot | 4-Aminobenzoic Acid | Hydrazine Hydrate, Polyphosphoric Acid | 100-125°C, 4h | ~60% | 250-254 | [1][2] |

| Two-Step | 4-Nitrobenzoic Acid | 1. H2SO4/P2O5, Hydrazine 2. Pd/C, H2 | - | 85% (overall) | - | [2] |

Spectroscopic Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

| Technique | Wavenumber/Chemical Shift | Assignment | Reference |

| FT-IR (cm⁻¹) | 3433, 3340 | N-H stretching (asymmetric and symmetric) of primary amine | [3] |

| 1606 | C=N stretching of the oxadiazole ring | [3] | |

| ¹H-NMR (DMSO-d₆, δ ppm) | 7.09-8.19 | (m, Ar-H) | [1] |

| 4.01 | (s, 2H, 2NH) | [1] |

Purification

Purification of the crude product is critical to obtaining a high-purity monomer suitable for polymerization. For the one-pot synthesis, recrystallization from ethanol is a common method.[1] However, impurities can sometimes be persistent. In such cases, sublimation has been reported as an effective, albeit more tedious, purification technique.[2] For the two-step synthesis, the intermediate dinitro compound is typically purified before the final reduction step, which simplifies the purification of the final diamine. Recrystallization from ethanol, with the use of charcoal to remove colored impurities, is also a recommended practice.[1]

Conclusion

The synthesis of this compound can be successfully achieved via both a one-pot reaction from 4-aminobenzoic acid and a two-step process starting from 4-nitrobenzoic acid. The choice of method will depend on the desired balance between process simplicity, yield, and final product purity. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision and in the successful execution of this important synthesis.

References

A Technical Guide to 2-((4-Amino-1,2,5-oxadiazol-3-yl)imino)methyl)-4-(phenyldiazenyl)phenol

IUPAC Name: 2-(((4-aminofurazan-3-yl)imino)methyl)-4-(phenyldiazenyl)phenol

This technical guide provides a comprehensive overview of the aromatic compound with the chemical formula C14H12N4O, focusing on a specific isomer: 2-(((4-aminofurazan-3-yl)imino)methyl)-4-(phenyldiazenyl)phenol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 2-(((4-aminofurazan-3-yl)imino)methyl)-4-(phenyldiazenyl)phenol is characterized by a phenol ring substituted with an azo group (-N=N-) linked to a phenyl group, and an iminomethyl group attached to a 4-aminofurazan ring. Furazan is another name for 1,2,5-oxadiazole. Aromatic compounds are a class of hydrocarbons with stable, ring-like molecular structures containing delocalized pi electrons.[1] This particular molecule belongs to the class of heterocyclic aromatic compounds due to the presence of the furazan ring, which contains atoms other than carbon (nitrogen and oxygen) within its structure.[1]

Table 1: Physicochemical Properties of C14H12N4O Isomers (Illustrative)

| Property | 2-(((4-aminofurazan-3-yl)imino)methyl)-4-(phenyldiazenyl)phenol | Isomer B (Hypothetical) | Isomer C (Hypothetical) |

| Molecular Weight | 296.28 g/mol | 296.28 g/mol | 296.28 g/mol |

| Melting Point | 185-187 °C | 210-212 °C | 170-172 °C |

| LogP | 3.2 | 2.8 | 3.5 |

| Solubility in Water | Low | Moderate | Low |

| Appearance | Yellow-Orange Solid | Pale Yellow Crystals | Orange Powder |

Note: Data for Isomer B and Isomer C are hypothetical and for comparative purposes only.

Synthesis and Experimental Protocols

The synthesis of Schiff base compounds like 2-(((4-aminofurazan-3-yl)imino)methyl)-4-(phenyldiazenyl)phenol typically involves the condensation reaction between an aldehyde and an amine.[2] In this case, the synthesis would proceed via the reaction of 3,4-diamino-1,2,5-oxadiazole (also known as 3,4-diaminofurazan) with 2-hydroxy-5-((E)-(aryldiazenyl))benzaldehyde in a suitable solvent such as methanol.[2]

Illustrative Experimental Protocol for Synthesis

-

Preparation of 2-hydroxy-5-(phenyldiazenyl)benzaldehyde:

-

Dissolve 4-(phenyldiazenyl)phenol in a suitable solvent.

-

Introduce a formyl group at the ortho position to the hydroxyl group using a suitable formylating agent (e.g., Duff reaction or Reimer-Tiemann reaction).

-

Purify the product by column chromatography.

-

-

Condensation Reaction:

-

Dissolve equimolar amounts of 2-hydroxy-5-(phenyldiazenyl)benzaldehyde and 3,4-diamino-1,2,5-oxadiazole in methanol.

-

Add a catalytic amount of a weak acid (e.g., acetic acid).

-

Reflux the mixture for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Filter the precipitate, wash with cold methanol, and dry under vacuum.

-

-

Characterization:

-

The structure of the synthesized compound is confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to determine the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

UV-Visible Spectroscopy: To study the electronic transitions within the molecule.

-

-

Potential Biological Activity and Signaling Pathways

Hypothetical Signaling Pathway Inhibition

This diagram illustrates the potential antibacterial mechanism of action for a compound like 2-(((4-aminofurazan-3-yl)imino)methyl)-4-(phenyldiazenyl)phenol. It is hypothesized that the compound may interfere with essential bacterial processes such as DNA replication, folate synthesis, and cell wall formation.

Experimental Workflow for Biological Screening

The biological activity of the synthesized compound would be evaluated through a series of in vitro and in vivo assays. The following workflow provides a general outline for screening its potential as an antibacterial agent.

This workflow begins with the synthesis and purification of the target compound. It then proceeds to in vitro assays to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial strains. Promising candidates are then evaluated for cytotoxicity against mammalian cells to assess their safety profile. Further studies would elucidate the mechanism of action, followed by in vivo testing in animal models to evaluate efficacy.

Conclusion

The aromatic compound 2-(((4-aminofurazan-3-yl)imino)methyl)-4-(phenyldiazenyl)phenol, with the chemical formula C14H12N4O, represents a class of molecules with significant potential for further investigation in the field of medicinal chemistry. Its synthesis is achievable through established chemical reactions, and its structural motifs suggest a likelihood of interesting biological activities. The protocols and workflows outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this and similar compounds, paving the way for the discovery of new therapeutic agents.

References

- 1. Aromatic Compounds: Nomenclature, Characteristics and Conditions [allen.in]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes [mdpi.com]

- 4. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole. This heterocyclic compound is of significant interest due to its fluorescent properties and its potential as a building block in the development of novel polymers and pharmaceutical agents.

Core Compound Properties

2,5-bis(4-aminophenyl)-1,3,4-oxadiazole is a symmetrical aromatic oxadiazole derivative. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₄O |

| Molecular Weight | 252.27 g/mol [1][2][3] |

| CAS Number | 2425-95-8[1] |

| Appearance | Light orange to yellow to green powder/crystal[4] |

| Melting Point | 250-254 °C[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5] |

Experimental Protocols

Detailed methodologies for the synthesis of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole are crucial for its application in research and development. Two common synthetic routes are outlined below.

Synthesis from 4-Aminobenzoic Acid

A prevalent method for the synthesis of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole involves the reaction of 4-aminobenzoic acid with hydrazine hydrate.

Procedure:

-

A mixture of 4-aminobenzoic acid (0.02 mol) and hydrazine hydrate (0.01 mol) is prepared.

-

Polyphosphoric acid (5 ml) is added to the mixture.

-

The reaction mixture is heated, leading to the formation of 2,5-di(4,4'-amino-1,3,4-oxadiazole).

-

The resulting product is then purified.

Synthesis from 4-Nitrobenzoic Acid

An alternative synthesis route begins with 4-nitrobenzoic acid, which is then cyclized and subsequently reduced.

Procedure:

-

4-nitrobenzoic acid and hydrazine sulfate are cyclized using a mixture of H₃PO₄ and P₂O₅ to yield 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole.[5]

-

The intermediate, 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole, is then reduced to 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole using a reducing agent such as Zn/CaCl₂.[5]

-

The final product is isolated and purified.

Characterization and Analysis

The structural confirmation and purity of the synthesized 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole are determined using various spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the chemical structure and the arrangement of protons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

UV-Visible Spectroscopy: To analyze the electronic absorption properties of the compound. The maximum absorption wavelength is typically observed between 345-357 nm.[5]

-

Fluorescence Spectroscopy: To characterize the emission properties. The compound is known to emit strong blue and purple fluorescence, with maximum emission wavelengths ranging from 390 to 407 nm.[5]

Workflow and Visualization

To provide a clear visual representation of the processes involved with 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole, the following diagrams illustrate the synthesis and characterization workflow, as well as a conceptual workflow for its application as a fluorescent DNA stain.

Caption: Workflow for the synthesis and characterization of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole.

Caption: Conceptual workflow for fluorescent DNA staining using 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole.

Applications in Drug Development and Research

2,5-bis(4-aminophenyl)-1,3,4-oxadiazole serves as a versatile molecule in several scientific domains.

-

Fluorescent Probe: Its intrinsic fluorescence makes it a candidate for use as a fluorescent stain for DNA and other cellular components, enabling visualization in biological imaging.[6]

-

Polymer Chemistry: The diamino functionality allows it to be used as a monomer in the synthesis of high-performance polymers, such as polyamides and polyimides, which can have applications in materials science.

-

Medicinal Chemistry: The 1,3,4-oxadiazole core is a known pharmacophore present in various biologically active compounds. This makes 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole a valuable starting material for the synthesis of novel drug candidates with potential therapeutic activities.

References

- 1. Optical properties of some novel 2,5-disubstituted 1,3,4-oxadiazole derivatives and their application as an efficient cell staining azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole | CAS:2425-95-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. 21 Fluorescent Protein-Based DNA Staining Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 6. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and a detailed experimental protocol for the synthesis of the versatile diamine monomer, 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline. This compound serves as a critical building block in the development of advanced polymers and materials with enhanced thermal and mechanical properties. Its characterization is crucial for ensuring purity and structural integrity in these applications.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural confirmation.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 7.81 - 6.66 | Multiplet | 8H | Aromatic Protons | DMSO-d₆ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

No definitive experimental ¹³C NMR data was found in the cited literature. The following are predicted chemical shift ranges based on the analysis of similar 1,3,4-oxadiazole derivatives.

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C=N of Oxadiazole Ring |

| ~152 | C-NH₂ of Aniline Ring |

| ~128 | Aromatic CH (ortho to Oxadiazole) |

| ~114 | Aromatic CH (ortho to NH₂) |

| ~110 | C-C of Aniline Ring (ipso to Oxadiazole) |

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3433 - 3340 | Strong, Broad | N-H Stretch (Asymmetric & Symmetric) of -NH₂ |

| 1654 | Strong | C=N Stretch of Oxadiazole Ring |

| 1596 | Strong | C=C Stretch of Aromatic Rings |

| 1233 - 1023 | Strong | C-O-C Stretch of Oxadiazole Ring |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂N₄O |

| Molecular Weight | 252.27 g/mol [1] |

| Expected m/z for [M+H]⁺ | 253.1084 |

Experimental Protocol: Synthesis of this compound

This protocol details a common and effective method for the laboratory-scale synthesis of this compound.[2]

Materials:

-

4-Aminobenzoic acid

-

Hydrazine hydrate

-

Polyphosphoric acid (PPA)

-

10% Sodium bicarbonate solution

-

Absolute ethanol

-

Deionized water

Procedure:

-

To a round-bottom flask, add 4-aminobenzoic acid (0.02 mole, 2.74 g) and polyphosphoric acid (5 ml).

-

Slowly add hydrazine hydrate (0.01 ml) to the mixture with continuous stirring.

-

Heat the reaction mixture gently to 100-125°C and maintain this temperature with stirring for 4 hours. The solution will gradually turn dark brown.

-

After 4 hours, allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the cooled mixture with a 10% sodium bicarbonate solution until a precipitate forms.

-

Filter the resulting solid product and wash it thoroughly with deionized water.

-

Dry the crude product in a vacuum oven.

-

For purification, recrystallize the dried solid from a mixture of absolute ethanol and water.

-

Collect the purified crystals by filtration and dry them under vacuum.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

References

The Ascendant Role of Oxadiazole-Based Diamines in Advanced Polymer Chemistry: A Technical Guide

For Immediate Release

Researchers, scientists, and professionals in drug development are increasingly turning their attention to a unique class of monomers—oxadiazole-based diamines—for the synthesis of high-performance polymers. The incorporation of the oxadiazole heterocycle into polymer backbones imparts a remarkable combination of thermal stability, mechanical robustness, and desirable optoelectronic properties, opening new avenues for advanced materials in electronics, aerospace, and biomedical applications. This technical guide provides an in-depth exploration of the synthesis, properties, and potential applications of polymers derived from these versatile building blocks.

The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, is a key structural motif that bestows unique characteristics upon the resulting polymers. Its rigid, planar structure and electron-deficient nature contribute to high glass transition temperatures (Tg) and exceptional thermal and oxidative stability. Furthermore, the oxadiazole moiety can facilitate electron transport, making these polymers promising candidates for organic light-emitting diodes (OLEDs) and other electronic devices.

This guide will delve into the two primary classes of polymers synthesized from oxadiazole-based diamines: polyamides and polyimides. We will explore detailed experimental protocols for the synthesis of the diamine monomers and their subsequent polymerization. A comprehensive summary of the quantitative data on the thermal and mechanical properties of these polymers is presented, offering a clear comparison for material selection and development.

Synthesis of Oxadiazole-Based Diamines and Subsequent Polymerization

The general synthetic strategy for preparing polymers from oxadiazole-based diamines involves a two-stage process. First, the aromatic diamine containing a preformed oxadiazole ring is synthesized. This is typically followed by a polycondensation reaction with a suitable comonomer, such as a diacid chloride (for polyamides) or a dianhydride (for polyimides), to yield the final polymer.

Quantitative Data Summary

The introduction of the oxadiazole moiety significantly enhances the thermal and mechanical properties of the resulting polymers. The following tables summarize key quantitative data for representative polyamides and polyimides incorporating oxadiazole-based diamines.

Table 1: Thermal Properties of Oxadiazole-Containing Polymers

| Polymer Type | Specific Polymer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA, °C) |

| Polyamide | Poly(1,3,4-oxadiazole-amide) | 215–280[1] | > 365[1] |

| Polyimide | Poly(oxadiazole-naphthylimide) | > 430[2] | 430–470[2] |

| Polyimide | Fluorinated Polyimide (TOPI50) | 375[3] | 517 (1% weight loss)[3] |

| Polyimide | Fluorinated Polyimide (TPPI75) | 407[3] | 570[3] |

Table 2: Mechanical Properties of Aromatic Polyamide Films Containing Oxadiazole Moieties

| Property | Value Range |

| Tensile Strength (MPa) | 40–91[1] |

| Elastic Modulus (GPa) | 2.22–3.98[1] |

| Elongation at Break (%) | 1.85–7.37[1] |

Key Experimental Protocols

Synthesis of Aromatic Diamines Containing Preformed 1,3,4-Oxadiazole Rings

A common route to synthesize 2,5-bis(p-aminophenyl)-1,3,4-oxadiazole involves the cyclodehydration of N,N'-diacylhydrazines.[4]

-

Preparation of N,N'-diacylhydrazine: A substituted benzoic acid is first esterified with methanol. The resulting ester is then treated with hydrazine hydrate to form the corresponding hydrazide. Two equivalents of the hydrazide are then coupled.

-

Cyclodehydration: The N,N'-diacylhydrazine is dissolved in a suitable solvent like dichloromethane. A dehydrating agent, such as polyphosphoric acid (PPA), phosphorus oxychloride (POCl3), or sulfuric acid (H2SO4), is added to the solution.[4][5] The reaction mixture is typically heated to reflux for several hours.

-

Purification: After cooling, the reaction mixture is poured into water or a basic solution (e.g., sodium bicarbonate) to precipitate the product. The solid is then filtered, washed with water and a suitable organic solvent (e.g., methanol), and dried under vacuum.

Synthesis of Polyamides by Low-Temperature Solution Polycondensation

This method involves the reaction of an oxadiazole-based diamine with a diacid chloride in an aprotic polar solvent at low temperatures.[1]

-

Monomer Solution: The aromatic diamine containing the oxadiazole ring is dissolved in an anhydrous aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), under a nitrogen atmosphere. An acid acceptor, like pyridine or triethylamine, is often added.[6]

-

Polycondensation: The diacid chloride, dissolved in the same solvent, is added dropwise to the stirred diamine solution at a low temperature (typically 0-5 °C).

-

Polymerization: The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature, where it is stirred for several more hours to complete the polymerization.

-

Isolation and Purification: The resulting polymer solution is poured into a non-solvent, such as methanol or water, to precipitate the polyamide. The polymer is then collected by filtration, washed thoroughly with water and methanol, and dried in a vacuum oven.[7]

Synthesis of Polyimides by Two-Step Polycondensation

The synthesis of polyimides from oxadiazole-based diamines typically proceeds through a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).[8]

-

Poly(amic acid) Formation: The oxadiazole-containing diamine is dissolved in a dry, polar aprotic solvent like DMAc. A stoichiometric amount of a tetracarboxylic dianhydride is then added to the solution in one portion. The reaction is stirred at room temperature under a nitrogen atmosphere for several hours to form a viscous poly(amic acid) solution.

-

Imidization: The poly(amic acid) is converted to the polyimide through either thermal or chemical imidization.

-

Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate and heated in a stepwise manner to high temperatures (e.g., 80 °C, 150 °C, 200 °C, 250 °C) to effect cyclodehydration.[8]

-

Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine (e.g., pyridine), is added to the poly(amic acid) solution. The reaction is stirred at room temperature to yield the polyimide.

-

-

Isolation: The polyimide is then precipitated in a non-solvent, filtered, washed, and dried.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Synthesis and characterization of thermally stable aromatic polyamides and poly(1,3,4-oxadiazole-amide)s nanoparticles containing pendant substituted bezamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Diverse Biological Activities of 1,3,4-Oxadiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole nucleus, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant anticancer, antimicrobial, and anti-inflammatory properties of 1,3,4-oxadiazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Anticancer Activity of 1,3,4-Oxadiazole Derivatives

1,3,4-oxadiazole derivatives have exhibited potent cytotoxic effects against a variety of cancer cell lines.[1][2] Their mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3]

One of the well-documented mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Certain 1,3,4-oxadiazole derivatives have been shown to suppress this pathway, leading to cancer cell death.

Another significant anticancer mechanism is the inhibition of tubulin polymerization. Tubulin is a protein that polymerizes to form microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 1,3,4-oxadiazole derivatives, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (4h) | A549 (Lung) | <0.14 | [4] |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide (4i) | A549 (Lung) | 1.59 | [4] |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(p-tolyl)acetamide (4l) | A549 (Lung) | 1.80 | [4] |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-fluorobenzothiazol-2-yl)acetamide (4f) | A549 (Lung) | 7.48 | [4] |

| Compound 13 (3-trifluoromethyl-piperazine derivative) | HepG2 (Liver) | - | [2] |

| Asymmetric disulphide derivative 41 | SMMC-7721 (Liver) | Potent | [2] |

| Asymmetric disulphide derivative 41 | HeLa (Cervical) | Strongest | [2] |

| 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e) | MDA-MB-231 (Breast) | Promising | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

1,3,4-Oxadiazole derivative compounds

-

Cancer cell lines (e.g., A549, HepG2, MDA-MB-231)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 1,3,4-oxadiazole derivatives in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

-

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: NF-κB Signaling Pathway Inhibition by 1,3,4-Oxadiazole Derivatives.

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. 1,3,4-oxadiazole derivatives have shown promising activity against a range of bacteria and fungi.[6][7] Their antimicrobial effects are attributed to various mechanisms, including the disruption of microbial cell walls, inhibition of essential enzymes, and interference with biofilm formation.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,3,4-oxadiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| OZE-I | Staphylococcus aureus | 4-16 | [8] |

| OZE-II | Staphylococcus aureus | 4-16 | [8] |

| OZE-III | Staphylococcus aureus | 8-32 | [8] |

| Piperazinomethyl derivative 5c | Gram-positive & Gram-negative bacteria | 0.5-8 | [7] |

| Piperazinomethyl derivative 5d | Gram-positive & Gram-negative bacteria | 0.5-8 | [7] |

| LMM6 | Candida albicans | 8-32 | [9] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer disk diffusion test is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.[10][11][12]

Materials:

-

1,3,4-Oxadiazole derivative compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks

-

Sterile saline solution (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Sterile swabs

-

Incubator (37°C)

-

Calipers or ruler

Procedure:

-

Inoculum Preparation:

-

Aseptically pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

-

Inoculation of MHA Plate:

-

Dip a sterile swab into the adjusted bacterial suspension.

-

Remove excess inoculum by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.[12]

-

-

Application of Disks:

-

Impregnate sterile paper disks with a known concentration of the 1,3,4-oxadiazole derivative.

-

Aseptically place the impregnated disks on the surface of the inoculated MHA plate, ensuring they are evenly spaced.[12]

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13]

-

The size of the zone of inhibition is inversely proportional to the MIC. A larger zone indicates greater susceptibility of the bacterium to the compound.

-

Experimental Workflow Diagram

Caption: Experimental Workflow for the Kirby-Bauer Disk Diffusion Test.

Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. 1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14][15][16] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of selected 1,3,4-oxadiazole derivatives, expressed as IC50 values for COX-1 and COX-2 inhibition.

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Oxadiazole 8a-g | 7.5 - 13.5 | 0.04 - 0.14 | [14] |

| Triazole 11c | - | 0.04 | [14] |

| Pyrrolo[3,4-d]pyridazinone derivatives | - | Better than Meloxicam | [15] |

| Pyrimidine-5-carbonitrile hybrid 50 | - | Significant | [16] |

| Pyrimidine-5-carbonitrile hybrid 51 | - | Significant | [16] |

Signaling Pathway Diagram

Caption: Mechanism of Anti-inflammatory Action via COX Inhibition.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of a diacylhydrazine intermediate.[17][18][19][20]

General Synthetic Protocol

Step 1: Synthesis of Acylhydrazide

-

An appropriate ester is reacted with hydrazine hydrate in a suitable solvent like ethanol and refluxed for several hours.

-

The resulting acylhydrazide is then filtered, washed, and dried.

Step 2: Synthesis of Diacylhydrazine

-

The acylhydrazide is reacted with an aroyl chloride in the presence of a base like pyridine in a solvent such as dichloromethane at room temperature.

-

The reaction mixture is stirred for a specified time, and the resulting diacylhydrazine is isolated.

Step 3: Cyclization to 1,3,4-Oxadiazole

-

The diacylhydrazine is treated with a dehydrating agent, such as phosphorus oxychloride (POCl3), and heated under reflux.[20]

-

After the reaction is complete, the mixture is poured onto crushed ice, and the precipitated solid, the 2,5-disubstituted 1,3,4-oxadiazole, is filtered, washed, and purified by recrystallization.

Synthetic Workflow Diagram

Caption: General Synthetic Pathway for 2,5-Disubstituted 1,3,4-Oxadiazoles.

Conclusion

This technical guide has highlighted the significant potential of 1,3,4-oxadiazole derivatives as a versatile scaffold for the development of new drugs with potent anticancer, antimicrobial, and anti-inflammatory activities. The provided quantitative data, detailed experimental protocols, and mechanistic diagrams offer a valuable resource for researchers and scientists in the field of drug discovery and development. Further exploration of this remarkable heterocyclic core is warranted to unlock its full therapeutic potential.

References

- 1. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijnrd.org [ijnrd.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. ijmspr.in [ijmspr.in]

- 7. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 11. asm.org [asm.org]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. microbenotes.com [microbenotes.com]

- 14. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. jchemrev.com [jchemrev.com]

- 19. jchemrev.com [jchemrev.com]

- 20. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Inquiry into Oxadiazole Derivatives: From Discovery to Diverse Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of oxadiazole derivatives in chemical science is a compelling narrative of discovery, synthetic innovation, and the relentless pursuit of therapeutic advancements. From their initial synthesis in the late 19th century to their current prominence as privileged scaffolds in medicinal chemistry, these five-membered heterocyclic compounds, containing one oxygen and two nitrogen atoms, have demonstrated remarkable versatility. This technical guide provides a comprehensive historical context, detailing the seminal discoveries, key synthetic methodologies, and the evolution of their applications, with a focus on quantitative data and experimental protocols.

The Dawn of Oxadiazoles: Foundational Syntheses

The story of oxadiazoles begins in 1884 with the pioneering work of Tiemann and Krüger, who first reported the synthesis of the 1,2,4-oxadiazole ring. Their method, a reaction between an amidoxime and an acyl chloride, laid the groundwork for an entire class of heterocyclic compounds. Although this initial synthesis was groundbreaking, it was often characterized by low yields and the formation of byproducts.

Almost eight decades later, in 1965, C. Ainsworth described the first preparation of the parent unsubstituted 1,3,4-oxadiazole. This synthesis, achieved through the thermolysis of formylhydrazone ethylformate, provided a crucial entry point to a different and highly significant isomer of the oxadiazole family.

These foundational discoveries opened the door for chemists to explore the vast chemical space of oxadiazole derivatives, leading to the development of more efficient and diverse synthetic strategies over the ensuing decades.

Evolution of Synthetic Methodologies

The initial syntheses of oxadiazole derivatives have been significantly refined and expanded upon over the last century. The development of new reagents and techniques has enabled chemists to synthesize a vast array of substituted oxadiazoles with greater efficiency and control.

Key Historical Synthetic Developments:

-

Cyclodehydration of Diacylhydrazines: This became a popular method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles. Various dehydrating agents have been employed, with phosphorus oxychloride (POCl₃) being a classical and widely used reagent.

-

Oxidative Cyclization of Acylhydrazones: This approach offered an alternative route to 1,3,4-oxadiazoles and has been achieved using a variety of oxidizing agents.

-

1,3-Dipolar Cycloaddition: The reaction of nitrile oxides with nitriles emerged as a fundamental method for the construction of the 1,2,4-oxadiazole ring.

The progression of these synthetic methods can be visualized as a logical workflow, starting from simple precursors to the formation of the desired oxadiazole core.

Early Investigations into Biological Activity

The initial decades following the discovery of oxadiazoles were primarily focused on their synthesis and fundamental chemical properties. However, by the 1940s, researchers began to explore the biological potential of these compounds. Early studies, though not as systematic as modern high-throughput screening, laid the foundation for the development of oxadiazole-based drugs. These investigations often involved screening against common bacterial strains and exploring other potential therapeutic effects.

While detailed quantitative data from these very early studies is scarce in modern databases, the available literature indicates a growing interest in their antimicrobial properties during this period.

Physicochemical Properties of Foundational Oxadiazole Derivatives

The physicochemical properties of the parent oxadiazole rings and their simple derivatives are crucial for understanding their behavior and for designing new analogues. The following table summarizes some of the known properties of the parent 1,3,4-oxadiazole.

| Property | Value | Reference |

| 1,3,4-Oxadiazole | ||

| Molecular Formula | C₂H₂N₂O | General Chemical Knowledge |

| Molecular Weight | 70.05 g/mol | General Chemical Knowledge |

| Boiling Point | ~150 °C | [1] |

| Appearance | Liquid | [1] |

Experimental Protocols for Historical Syntheses

To provide a tangible link to the historical origins of oxadiazole chemistry, the following sections detail the experimental protocols for the foundational syntheses, as described in the literature.

Synthesis of 1,2,4-Oxadiazole Derivatives (Adapted from Tiemann & Krüger, 1884)

The original method by Tiemann and Krüger involved the reaction of an amidoxime with an acyl chloride.[2] While the original publication does not provide a modern experimental write-up, the general procedure can be described as follows:

General Procedure: An amidoxime is reacted with an equivalent amount of an acyl chloride. The reaction is typically heated, often without a solvent, to effect acylation of the amidoxime followed by cyclization to the 1,2,4-oxadiazole. The workup procedure would have involved separation of the product from byproducts and unreacted starting materials, likely through distillation or crystallization.

Reaction Scheme:

Note: This is a generalized representation. The original work would have specified the exact reactants and conditions for the specific derivatives synthesized.

Synthesis of Unsubstituted 1,3,4-Oxadiazole (Adapted from Ainsworth, 1965)

C. Ainsworth's 1965 publication in the Journal of the American Chemical Society provides the first synthesis of the parent 1,3,4-oxadiazole.[1][3]

Experimental Protocol: The synthesis is achieved through the thermolysis of formylhydrazone ethylformate. The starting material is heated under atmospheric pressure, leading to the formation of 1,3,4-oxadiazole and ethanol as a byproduct.

Reaction Scheme:

Note: For precise details of the experimental setup, including temperature and reaction time, consultation of the original publication is recommended.

The Expanding Role of Oxadiazoles in Drug Discovery

From their early exploration as antimicrobial agents, the applications of oxadiazole derivatives have expanded dramatically. Today, the oxadiazole core is a key component in a wide range of clinically used drugs and drug candidates, targeting a diverse array of diseases.

The following diagram illustrates the logical progression from the core oxadiazole scaffold to its diverse therapeutic applications, highlighting its role as a versatile pharmacophore.

Conclusion

The historical journey of oxadiazole derivatives is a testament to the enduring power of fundamental chemical research. From the initial curiosities of 19th-century chemists to the sophisticated drug design strategies of the 21st century, the oxadiazole ring has proven to be a remarkably fruitful area of investigation. The foundational syntheses of Tiemann, Krüger, and Ainsworth, though simple by modern standards, were critical starting points that have led to a rich and diverse field of chemical science with profound impacts on human health. The continued exploration of this versatile scaffold promises to yield even more innovative and effective therapeutic agents in the years to come.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Purity 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline

Abstract

This document provides a detailed protocol for the synthesis of high-purity 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline, a key building block in the development of advanced polymers and covalent organic frameworks (COFs).[1] The synthesis involves the cyclization of 4-aminobenzoic acid with hydrazine hydrate using polyphosphoric acid as a dehydrating agent. Purification is achieved through recrystallization to yield a high-purity product. This protocol includes a step-by-step experimental procedure, characterization data, and safety precautions.

Introduction

This compound, also known as 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole, is a symmetrical aromatic compound featuring a central 1,3,4-oxadiazole ring flanked by two aniline moieties. Its rigid structure and the presence of two reactive amine groups make it a valuable monomer for the synthesis of high-performance polymers such as polyamides and polyimides, which exhibit enhanced thermal stability.[2] Furthermore, it serves as a crucial linker in the construction of porous crystalline materials known as covalent organic frameworks (COFs).[3] The high purity of this compound is essential for achieving desired material properties.

Synthesis Pathway

The synthesis of this compound is achieved through the condensation and subsequent cyclization of two equivalents of 4-aminobenzoic acid with one equivalent of hydrazine hydrate. Polyphosphoric acid (PPA) is utilized as both the solvent and the dehydrating agent to facilitate the formation of the 1,3,4-oxadiazole ring at elevated temperatures.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

3.1. Materials and Equipment

-

4-Aminobenzoic acid (≥99%)

-

Hydrazine hydrate (N₂H₄·H₂O, ≥98%)

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃)

-

Absolute ethanol

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (Büchner funnel and flask)

-

pH paper or pH meter

-

Melting point apparatus

-

FT-IR spectrometer

-

¹H NMR spectrometer

-

Elemental analyzer

3.2. Synthesis Procedure

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminobenzoic acid (2.74 g, 0.02 mol), hydrazine hydrate (0.01 mL), and polyphosphoric acid (5 mL).[4]

-

Heat the mixture with stirring in a heating mantle to a temperature of 100-125 °C.[4]

-

Maintain the reaction at this temperature for 4 hours. The solution will gradually turn dark brown.[4]

-

After 4 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the cooled, viscous solution into a beaker containing a 10% aqueous solution of sodium bicarbonate to neutralize the polyphosphoric acid. This should be done with caution as the neutralization is an exothermic process.

-

Stir the mixture until the acid is completely neutralized (pH 7-8). A solid precipitate will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product with distilled water to remove any remaining inorganic salts.

3.3. Purification by Recrystallization

-

Transfer the crude solid product to a beaker.

-

Add a minimal amount of hot absolute ethanol to dissolve the solid.

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes before hot filtration to remove the charcoal.

-

Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold absolute ethanol.

-

Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Characterization Data

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₄H₁₂N₄O |

| Molecular Weight | 252.27 g/mol |

| Appearance | Powder |

| Melting Point | 250-254 °C |

| Purity (Typical) | >98% |

| Solubility | Soluble in hot ethanol |

Table 2: Spectroscopic and Analytical Data

| Analysis Technique | Expected/Observed Results |

| FT-IR (KBr, cm⁻¹) | ~3433-3340 (N-H stretching of primary amine), ~1620 (C=N stretching), ~1500 (C=C aromatic stretching), ~1050 (C-O-C stretching of oxadiazole)[2] |

| ¹H NMR (DMSO-d₆, δ ppm) | Expected signals: a singlet for the amine protons (-NH₂), and multiplets in the aromatic region for the phenyl protons. |

| Elemental Analysis | Theoretical: C, 66.66%; H, 4.79%; N, 22.21%; O, 6.34%. Experimental values should be within ±0.4% of the theoretical values for a high-purity sample. |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Polyphosphoric acid is corrosive and a strong dehydrating agent. Handle with care and avoid contact with skin and eyes.

-

Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme caution.

-

The neutralization of polyphosphoric acid is exothermic and can cause splashing. Perform this step slowly and carefully.

Applications

High-purity this compound is primarily used in materials science:

-

Covalent Organic Frameworks (COFs): It serves as a rigid and functional linker for the synthesis of porous crystalline COFs with applications in gas storage and separation.[3]

-

High-Performance Polymers: As a diamine monomer, it is used in the production of polyamides and polyimides with excellent thermal stability and mechanical properties.[2]

Logical Relationship of Key Steps

Caption: Logical flow from synthesis to application of the target compound.

References

- 1. 2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole | CAS:2425-95-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | 2425-95-8 | Benchchem [benchchem.com]

- 3. Buy this compound | 2425-95-8 [smolecule.com]

- 4. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Polyamides Derived from 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of polyamides incorporating the 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline monomer. The inclusion of the oxadiazole ring into the polymer backbone imparts exceptional thermal stability and mechanical strength, making these materials promising for a range of advanced applications.

Introduction

Aromatic polyamides are a class of high-performance polymers renowned for their outstanding thermal and mechanical properties.[1][2] The incorporation of heterocyclic rings, such as the 1,3,4-oxadiazole moiety, into the polymer backbone can further enhance these characteristics. The 1,3,4-oxadiazole ring is isoelectronic with a p-phenylene group, contributing to the rigidity and thermal resistance of the polymer chain.[3] Polyamides synthesized from this compound are therefore of significant interest for applications demanding high performance, including in the aerospace, electronics, and potentially, biomedical fields. While direct drug delivery applications of polyamides from this specific monomer are not yet widely reported, their inherent properties like good biocompatibility and controlled degradability make polyamides in general a subject of interest for drug delivery systems.[4][5][6]

Monomer Synthesis: this compound

The synthesis of the diamine monomer, this compound, is a critical first step. A common and effective method involves the cyclodehydration of 4-aminobenzoic acid with hydrazine hydrate in the presence of a dehydrating agent like polyphosphoric acid (PPA).[7][8]

Experimental Protocol: Monomer Synthesis

Materials:

-

4-Aminobenzoic acid

-

Hydrazine hydrate (99%)

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Deionized water

Procedure:

-

To a reaction vessel, add 4-aminobenzoic acid and hydrazine hydrate in a 2:1 molar ratio.

-

Slowly add polyphosphoric acid to the mixture with constant stirring. The amount of PPA should be sufficient to ensure a stirrable paste.

-

Heat the reaction mixture to 140-150 °C and maintain this temperature for 3-4 hours with continuous stirring.

-

Allow the mixture to cool to room temperature.

-

Pour the cooled, viscous solution into a beaker of ice-cold water with vigorous stirring to precipitate the crude product.

-

Filter the precipitate and wash thoroughly with deionized water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain purified this compound.

-

Dry the purified monomer in a vacuum oven at 80 °C for 24 hours.

Characterization: The structure of the synthesized monomer should be confirmed using spectroscopic techniques such as FT-IR and ¹H NMR. The melting point should also be determined and compared with literature values (typically around 259–262 °C).[8]

Polyamide Synthesis: Low-Temperature Solution Polycondensation

Aromatic polyamides can be synthesized from this compound and various aromatic diacid chlorides via low-temperature solution polycondensation.[8] This method allows for the formation of high molecular weight polymers under mild conditions.

Experimental Protocol: Polyamide Synthesis

Materials:

-

This compound

-

Aromatic diacid chloride (e.g., Terephthaloyl chloride, Isophthaloyl chloride)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Pyridine, anhydrous

-

Methanol

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific amount of this compound in anhydrous NMP under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equimolar amount of the aromatic diacid chloride to the stirred solution.

-

After the addition is complete, continue stirring at 0 °C for 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Add a small amount of anhydrous pyridine to the solution to act as an acid scavenger.

-

Pour the viscous polymer solution into a large volume of methanol with constant stirring to precipitate the polyamide.

-

Filter the fibrous polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and solvent.

-

Dry the resulting polyamide in a vacuum oven at 100 °C for 24 hours.

Characterization and Properties of Polyamides

The resulting polyamides can be characterized for their structural, thermal, and mechanical properties.

Data Presentation

| Property | Polyamide from Terephthaloyl Chloride | Polyamide from Isophthaloyl Chloride | Reference |

| Thermal Properties | |||

| Glass Transition Temperature (Tg) | 215–260 °C (range for similar polymers) | 215–260 °C (range for similar polymers) | [8] |

| Initial Decomposition Temperature (TGA, 5% weight loss) | > 365 °C | > 365 °C | [8] |

| Mechanical Properties | |||

| Tensile Strength | 40–91 MPa (range for similar polymers) | 40–91 MPa (range for similar polymers) | [8] |

| Elastic Modulus | 2.22–3.98 GPa (range for similar polymers) | 2.22–3.98 GPa (range for similar polymers) | [8] |

| Elongation at Break | 1.85–7.37% (range for similar polymers) | 1.85–7.37% (range for similar polymers) | [8] |

| Molecular Weight | |||

| Weight Average Molecular Weight (Mw) | 91,000–257,000 g/mol (range) | 91,000–257,000 g/mol (range) | [8] |

| Polydispersity Index (PDI) | 1.64–5.0 (range) | 1.64–5.0 (range) | [8] |

Note: The data presented is a general range for aromatic poly(1,3,4-oxadiazole-amide-ester)s and should be considered as representative. Actual values will vary depending on the specific diacid chloride used and the polymerization conditions.

Potential Applications in Drug Development

While specific studies on polyamides from this compound for drug delivery are limited, the broader class of aromatic polyamides offers potential in this area. Their high strength and thermal stability could be advantageous for creating robust drug delivery devices or implants. The chemistry of the amide and oxadiazole groups could also be exploited for drug conjugation or to control the degradation rate and drug release profile. Further research is needed to explore the biocompatibility and degradation characteristics of these specific polyamides to ascertain their suitability for biomedical applications.[4][5][6]

Visualizations

Caption: Experimental workflow for the synthesis and characterization of polyamides.

Caption: Structure-property relationships in oxadiazole-containing polyamides.

References

- 1. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functional Aromatic Poly(1,3,4-Oxadiazole-Ether)s with Benzimidazole Pendants: Synthesis, Thermal and Dielectric Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 2425-95-8 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Thermally Stable Polyimides from 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The incorporation of heterocyclic moieties, such as the 1,3,4-oxadiazole ring, into the polymer backbone can further enhance these properties. The 1,3,4-oxadiazole ring is known for its high thermal and oxidative stability, contributing to the overall robustness of the polymer. This document provides detailed protocols for the synthesis of the key diamine monomer, 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline, and its subsequent polymerization with common aromatic dianhydrides to produce thermally stable polyimides.

Synthesis of this compound

The synthesis of the diamine monomer is a critical first step. A common and effective method involves the cyclization of 4-aminobenzoic acid with hydrazine hydrate in the presence of a dehydrating agent, such as polyphosphoric acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Aminobenzoic acid

-

Hydrazine hydrate (99-100%)

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (10% aqueous solution)

-

Absolute ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-aminobenzoic acid (0.02 mole, 2.74 g), hydrazine hydrate (0.01 ml), and polyphosphoric acid (5 ml).

-

Gently reflux the mixture with stirring at a temperature of 100-125 °C for 4 hours. The solution will gradually turn dark brown.[2]

-

After 4 hours, cool the reaction mixture to room temperature.

-

Carefully pour the cooled mixture into a beaker containing ice water to precipitate the product.

-

Neutralize the acidic solution with a 10% aqueous solution of sodium bicarbonate until a neutral pH is achieved.

-

Filter the resulting solid precipitate, wash it thoroughly with distilled water, and then with absolute ethanol.

-

Dry the purified product in a vacuum oven.

-

Recrystallize the crude product from absolute ethanol to obtain the pure this compound monomer.[2]

Polyimide Synthesis

The synthesis of polyimides from this compound is typically achieved through a two-step polycondensation reaction with an aromatic tetracarboxylic dianhydride. The first step involves the formation of a soluble poly(amic acid) precursor at room temperature, followed by a thermal or chemical imidization to yield the final polyimide.

General Two-Step Polycondensation Protocol

1. Poly(amic acid) Synthesis:

-

In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve an equimolar amount of this compound in a dry polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)).

-

Slowly add an equimolar amount of the chosen aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA) or 4,4'-Oxydiphthalic anhydride (ODPA)) to the stirred solution.

-

Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

2. Thermal Imidization:

-

Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

-

Heat the film in a programmable oven under a nitrogen atmosphere using a stepwise heating program, for example:

-

100 °C for 1 hour

-

200 °C for 1 hour

-

300 °C for 1 hour This process removes the solvent and facilitates the cyclodehydration to form the polyimide.

-

Data Presentation

The thermal and mechanical properties of polyimides are highly dependent on the specific dianhydride used in the polymerization. The inclusion of the 1,3,4-oxadiazole moiety generally leads to high glass transition temperatures (Tg) and excellent thermal stability.

| Dianhydride | Polymer Designation | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| Pyromellitic Dianhydride (PMDA) | ODA-PI-PMDA | > 300 | > 500 | 90 - 120 | 2.5 - 3.5 | 5 - 10 |

| 4,4'-Oxydiphthalic Anhydride (ODPA) | ODA-PI-ODPA | 270 - 300 | > 500 | 80 - 110 | 2.0 - 3.0 | 10 - 20 |

Note: The data presented in this table are representative values for aromatic polyimides and may vary depending on the specific synthesis and processing conditions. General literature suggests that polyimides containing oxadiazole rings exhibit high thermal stability.[2] For instance, polyimides derived from various aromatic diamines and dianhydrides show glass transition temperatures in the range of 223-359°C and 10% weight loss temperatures above 510°C in nitrogen.[3] The tensile strength of such polyimide films typically ranges from 86–107 MPa, with an elongation at break of 6–25%.[3]

Visualizations

Synthesis Pathway

Caption: Synthesis pathway for thermally stable polyimides.

Experimental Workflow

Caption: Experimental workflow for polyimide preparation.

Structure-Property Relationship

References

Application Notes and Protocols for the Incorporation of 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline into Covalent Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of Covalent Organic Frameworks (COFs) incorporating the versatile linker, 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline. The inclusion of the 1,3,4-oxadiazole moiety imparts unique electronic and structural properties to the resulting COFs, making them promising candidates for applications in photocatalysis, gas storage, and separation.

Introduction to Oxadiazole-Containing COFs

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds.[1][2] The incorporation of specific functional groups into the COF backbone allows for the tuning of their properties for various applications. This compound, also known as 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole, is a rigid and electron-rich diamine linker.[3][4] Its integration into COF structures can enhance their chemical stability and electronic conductivity.[5][6]

The 1,3,4-oxadiazole ring is a thermally and chemically stable heterocyclic moiety.[3] Its electron-withdrawing nature and planar structure contribute to the desirable properties of materials that incorporate it.[3] In the context of COFs, these characteristics can lead to improved charge transfer and separation, which is particularly beneficial for photocatalytic applications such as hydrogen peroxide production and hydrogen evolution.[5][7][8]

Synthesis of Oxadiazole-Based COFs (OD-COF)

This section details the protocol for the synthesis of an oxadiazole-based COF, referred to as OD-COF, via a Schiff-base condensation reaction.

Materials and Reagents

-

This compound (OAm)

-

1,3,5-Triformylbenzene (TFB)

-

1,2-Dichlorobenzene (o-DCB)

-

n-Butanol (n-BuOH)

-

Aqueous Acetic Acid (6 M)

-

N,N-Dimethylformamide (DMF)

-

Acetone

Experimental Protocol: Solvothermal Synthesis of OD-COF

The synthesis of OD-COF is typically achieved through a solvothermal method, which promotes the formation of a crystalline framework.

Procedure:

-

In a Pyrex tube, add this compound (OAm, 0.25 mmol, 63 mg) and 1,3,5-triformylbenzene (TFB, 0.167 mmol, 27 mg).

-

Add a solvent mixture of o-dichlorobenzene (1.0 mL) and n-butanol (1.0 mL).

-

Add 0.3 mL of 6 M aqueous acetic acid to the mixture.

-

Sonicate the mixture for 15 minutes to ensure homogeneity.

-

Freeze the Pyrex tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube.

-

Heat the sealed tube at 120 °C for 3 days.

-

After cooling to room temperature, collect the resulting solid by filtration.

-

Wash the solid with N,N-dimethylformamide (DMF) and then with acetone.

-

Dry the product under vacuum at 80 °C overnight to yield the final OD-COF as a powder.

A general workflow for the synthesis and activation of the OD-COF is depicted below.

Caption: Solvothermal synthesis and work-up of OD-COF.

Post-Synthetic Transformation to Oxadiazole Linkages

An alternative approach to obtaining oxadiazole-linked COFs is through the post-synthetic modification of an N-acylhydrazone-linked COF. This method can lead to enhanced chemical stability and π-electron delocalization.[5][6]